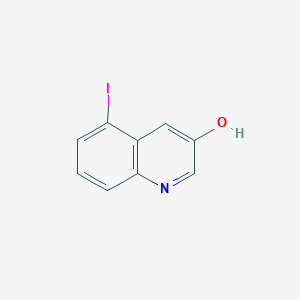
5-Iodoquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodoquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 5th position and a hydroxyl group at the 3rd position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal, synthetic organic, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoquinolin-3-ol can be achieved through various methods. One common approach involves the iodination of quinolin-3-ol. This reaction typically uses iodine and an oxidizing agent such as potassium iodate under acidic conditions . Another method involves the cyclization of appropriate precursors in the presence of iodine.
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination reactions. These processes are optimized for yield and purity, using controlled reaction conditions and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Iodoquinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can modify the hydroxyl group .
Scientific Research Applications
5-Iodoquinolin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodoquinolin-3-ol involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. It may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
Clioquinol: Used as an antifungal and antibacterial agent.
Quinolin-2(1H)-ones: Important in natural products and pharmacologically useful compounds.
Uniqueness
5-Iodoquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
5-iodoquinolin-3-ol |
InChI |
InChI=1S/C9H6INO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H |
InChI Key |
RMQATYKRLPFHCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)O)C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


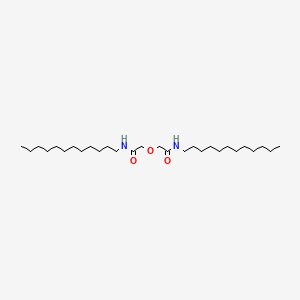
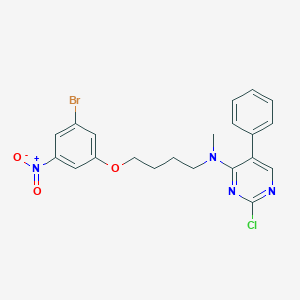
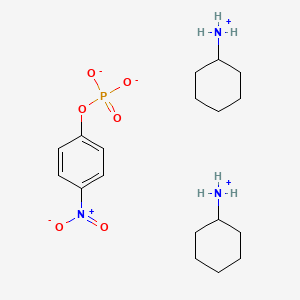
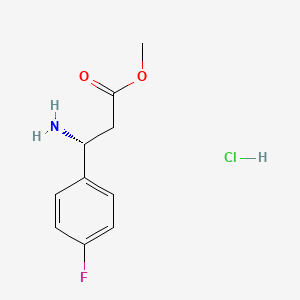


![(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol](/img/structure/B13029642.png)
![5-Chloro-2-iodobenzo[d]thiazole](/img/structure/B13029644.png)
![2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)
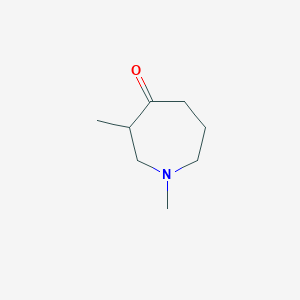
![5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13029659.png)

![(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13029679.png)
![1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029687.png)
